Cas no 1602094-38-1 (3-amino-1-(pyrimidin-2-yl)propan-1-ol)

3-amino-1-(pyrimidin-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-1-(pyrimidin-2-yl)propan-1-ol
- EN300-1852917
- 1602094-38-1
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- インチ: 1S/C7H11N3O/c8-3-2-6(11)7-9-4-1-5-10-7/h1,4-6,11H,2-3,8H2
- InChIKey: CFXNEIDVMDULFF-UHFFFAOYSA-N
- ほほえんだ: OC(C1N=CC=CN=1)CCN
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72Ų
- 疎水性パラメータ計算基準値(XlogP): -1.2
3-amino-1-(pyrimidin-2-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852917-0.5g |
3-amino-1-(pyrimidin-2-yl)propan-1-ol |
1602094-38-1 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1852917-2.5g |
3-amino-1-(pyrimidin-2-yl)propan-1-ol |
1602094-38-1 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1852917-0.05g |
3-amino-1-(pyrimidin-2-yl)propan-1-ol |
1602094-38-1 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1852917-1g |
3-amino-1-(pyrimidin-2-yl)propan-1-ol |
1602094-38-1 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1852917-5g |
3-amino-1-(pyrimidin-2-yl)propan-1-ol |
1602094-38-1 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1852917-0.25g |
3-amino-1-(pyrimidin-2-yl)propan-1-ol |
1602094-38-1 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1852917-5.0g |
3-amino-1-(pyrimidin-2-yl)propan-1-ol |
1602094-38-1 | 5g |
$2732.0 | 2023-05-25 | ||
Enamine | EN300-1852917-1.0g |
3-amino-1-(pyrimidin-2-yl)propan-1-ol |
1602094-38-1 | 1g |
$943.0 | 2023-05-25 | ||
Enamine | EN300-1852917-0.1g |
3-amino-1-(pyrimidin-2-yl)propan-1-ol |
1602094-38-1 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1852917-10.0g |
3-amino-1-(pyrimidin-2-yl)propan-1-ol |
1602094-38-1 | 10g |
$4052.0 | 2023-05-25 |
3-amino-1-(pyrimidin-2-yl)propan-1-ol 関連文献
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
3-amino-1-(pyrimidin-2-yl)propan-1-olに関する追加情報
Introduction to 3-amino-1-(pyrimidin-2-yl)propan-1-ol (CAS No. 1602094-38-1)
3-amino-1-(pyrimidin-2-yl)propan-1-ol, with the CAS number 1602094-38-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-3-amino-1-(pyrimidin-2-yl)propan-1-ol or (S)-3-amino-1-(pyrimidin-2-yl)propan-1-ol, depending on its enantiomeric form, is characterized by its unique structure and potential biological activities. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.
Chemical Structure and Properties
3-amino-1-(pyrimidin-2-yl)propan-1-ol is a chiral molecule with a molecular formula of C9H13N3O. It consists of a pyrimidine ring attached to a propyl chain, which terminates in an amino group and a hydroxyl group. The presence of these functional groups imparts unique chemical properties to the molecule, making it highly reactive and versatile in various chemical reactions. The compound is typically synthesized through multi-step processes involving the condensation of pyrimidine derivatives with amino alcohols.
The chiral nature of 3-amino-1-(pyrimidin-2-yl)propan-1-ol means that it exists in two enantiomeric forms: the (R)-enantiomer and the (S)-enantiomer. These enantiomers can exhibit different biological activities due to their distinct spatial configurations. Understanding the stereochemistry of this compound is crucial for optimizing its use in pharmaceutical applications.
Synthesis Methods
The synthesis of 3-amino-1-(pyrimidin-2-yl)propan-1-ol has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 2-chloropyrimidine with an appropriate amino alcohol under basic conditions. This method typically yields good yields and high stereoselectivity, making it suitable for large-scale production. Another method involves the catalytic hydrogenation of a protected pyrimidine derivative followed by deprotection to obtain the final product.
In recent years, researchers have explored greener and more sustainable synthesis methods to reduce environmental impact. For example, a study published in the Journal of Organic Chemistry reported a novel approach using biocatalysis to synthesize 3-amino-1-(pyrimidin-2-yl)propan-1-ol. This method not only reduces waste but also enhances enantioselectivity, making it an attractive option for industrial applications.
Biological Activities and Applications
3-amino-1-(pyrimidin-2-yl)propan-1-ol has shown promising biological activities that make it a valuable candidate for drug development. One of its key applications is in the treatment of neurological disorders. Studies have demonstrated that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This property makes it a potential therapeutic agent for conditions such as depression, anxiety, and Parkinson's disease.
In addition to its neurological effects, 3-amino-1-(pyrimidin-2-y\-l)propan\-1\-ol has been investigated for its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry found that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro. These findings suggest that it may have potential as an anti-inflammatory drug for treating conditions like arthritis and inflammatory bowel disease.
Clinical Trials and Future Prospects
The promising preclinical results of 3-amino\-1\-(pyrimidin\-2\-yl)propan\-1\-ol have led to several clinical trials aimed at evaluating its safety and efficacy in humans. Early-phase trials have shown that the compound is well-tolerated with minimal side effects. However, more extensive studies are needed to fully understand its therapeutic potential.
Ongoing research is focused on optimizing the pharmacokinetic properties of 3-amino\-1\-(pyrimidin\-2\-yl)propan\-1\-ol. Scientists are exploring prodrug strategies to enhance its bioavailability and reduce potential side effects. Additionally, efforts are being made to develop novel formulations that can improve drug delivery and target specific tissues or organs.
Conclusion
3-amino\-1\-(pyrimidin\-2\-yl)propan\-1\-ol (CAS No. 1602094\-38\-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in healthcare.
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